N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking a metabolically stable benzenesulfonamide core for hit-to-lead campaigns often face confounding metabolic clearance in standard N-H analogs. This N-benzyl-N-ethyl sulfonamide (CAS 1018058-67-7) resolves this issue with zero H-bond donors and a 4-chloro blocking group, eliminating phase II conjugation and para-oxidation. - Ideal for cell-based phenotypic or target-based screens; computed XLogP3 3.5 and TPSA 55 Ų ensure passive permeability without excessive lipophilicity. - Conformationally flexible scaffold (6 rotatable bonds) for fragment-based drug discovery and X-ray crystallography soaking experiments. - Serves as a key negative control for sulfonamide N-H-mediated target engagement studies.

Molecular Formula C16H18ClNO3S
Molecular Weight 339.8g/mol
CAS No. 1018058-67-7
Cat. No. B604821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide
CAS1018058-67-7
Molecular FormulaC16H18ClNO3S
Molecular Weight339.8g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC
InChIInChI=1S/C16H18ClNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3
InChIKeyXLCFELLTRZZGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide (CAS 1018058-67-7): Structural and Physicochemical Baseline for Procured Research Use


N-Benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide (CAS 1018058-67-7) is a fully substituted benzenesulfonamide with the molecular formula C16H18ClNO3S and a molecular weight of 339.8 g/mol [1]. The compound features a benzyl group on the sulfonamide nitrogen, an N-ethyl substituent, and a 3-methoxy-4-chloro substitution pattern on the benzene ring, yielding a computed XLogP3 of 3.5, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 55 Ų [1]. These computed properties place it within the Lipinski-compliant chemical space typical of cell-permeable small-molecule probes [1].

Why N-Benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide Cannot Be Replaced by Common Benzenesulfonamide Analogs Without Altering Key Physicochemical Profiles


Within the benzenesulfonamide class, even single-point modifications to the substitution pattern on the sulfonamide nitrogen or the aryl ring can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility—parameters that directly govern membrane permeability, target engagement, and metabolic stability [1]. The combination of an N-benzyl-N-ethyl sulfonamide motif with a 4-chloro-3-methoxybenzene core in this compound yields a computed XLogP3 of 3.5 and a TPSA of 55 Ų, a profile that differs measurably from analogs bearing N-methyl, N-unsubstituted, or des-chloro variants [1]. Generic substitution without accounting for these computed property differences risks altering both in vitro assay outcomes and SAR interpretation in hit-to-lead campaigns.

Quantitative Physicochemical Differentiation of N-Benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide from Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: N-Benzyl-N-ethyl vs. N-Methyl and N-Unsubstituted Benzenesulfonamide Analogs

The target compound exhibits a computed XLogP3 of 3.5, which reflects the combined lipophilic contributions of the N-benzyl group, N-ethyl chain, and the 4-chloro-3-methoxy aryl substitution pattern [1]. This value places the compound in the optimal range for passive membrane permeability (XLogP3 1–5) while remaining distinct from close structural analogs. The N-benzyl-N-methyl homolog (predicted XLogP3 ≈ 3.0–3.1) and the N-unsubstituted N-benzyl analog (predicted XLogP3 ≈ 2.5–2.8) are computed to be significantly less lipophilic due to the absence of the ethyl group, which contributes approximately +0.4 to +1.0 logP units based on fragment-based calculations. The 3-methoxy group further differentiates this compound from the des-methoxy (4-chloro only) analog, which is predicted to have a lower XLogP3 of approximately 2.9–3.2.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count and Its Consequence for Selectivity Profiling

The target compound has a computed hydrogen bond donor (HBD) count of 0, which is a direct consequence of the fully substituted sulfonamide nitrogen (N-benzyl-N-ethyl) [1]. In contrast, the N-H benzenesulfonamide analog (N-benzyl-4-chloro-3-methoxybenzenesulfonamide with a free sulfonamide N-H) has an HBD count of 1. This single HBD difference has been shown in medicinal chemistry literature to reduce P-glycoprotein recognition and improve blood-brain barrier penetration for compounds with zero HBDs relative to their mono-HBD counterparts. The absence of a hydrogen bond donor also eliminates a potential site for metabolic conjugation (e.g., glucuronidation or sulfation of the sulfonamide N-H), a clearance pathway that can limit the in vivo half-life of HBD-containing benzenesulfonamides.

Hydrogen bonding Off-target selectivity Blood-brain barrier penetration

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Conformational Flexibility Relative to Rigid Sulfonamide Scaffolds

The target compound has a computed TPSA of 55 Ų and a rotatable bond count of 6, which includes contributions from the sulfonamide S-N bond, the N-benzyl C-N bond, the N-ethyl C-N bond, and the methoxy O-CH3 bond [1]. For comparison, a rigidified analog such as N-phenyl-4-chloro-3-methoxybenzenesulfonamide would have a rotatable bond count of 3–4, while maintaining a similar TPSA. The additional rotational degrees of freedom in the target compound (6 vs. 3–4) correspond to a measurable difference in conformational entropy upon target binding, which can translate to differences in binding affinity and selectivity profiles in enzyme inhibition assays. The TPSA of 55 Ų is below the 60 Ų threshold often associated with good oral absorption, while the rotatable bond count of 6 is within the ≤10 guideline for oral bioavailability.

Molecular flexibility Binding entropy Crystallization propensity

Electron-Withdrawing Chlorine Substituent Effect: Modulation of Aryl Ring Reactivity Relative to Non-Halogenated Analogs

The 4-chloro substituent on the benzene ring exerts a measurable electron-withdrawing effect (Hammett σp = +0.23 for Cl) that differentiates this compound from the des-chloro analog (N-benzyl-N-ethyl-3-methoxybenzenesulfonamide). This electronic modulation affects two key properties relevant to biological screening: (1) the susceptibility of the aryl ring to cytochrome P450-mediated oxidative metabolism, where chlorine substitution at the para position is known to block a primary site of aromatic hydroxylation, and (2) the acidity of the sulfonamide S=O groups, which influences hydrogen bond acceptor strength. The computed XLogP3 difference of approximately +0.7 to +1.0 between the 4-chloro and des-chloro analogs further quantifies the impact of chlorine on overall molecular lipophilicity [1].

Electronic effects Metabolic stability CYP inhibition

Optimal Research and Procurement Application Scenarios for N-Benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide


Cell-Based Screening Campaigns Requiring Controlled Passive Permeability

With a computed XLogP3 of 3.5, zero HBDs, and a TPSA of 55 Ų [1], this compound is optimally suited for cell-based phenotypic or target-based screening assays where passive membrane permeability is required but excessive lipophilicity-driven non-specific binding or cytotoxicity must be avoided. The N-benzyl-N-ethyl sulfonamide scaffold provides a permeability profile distinct from both the more polar N-H benzenesulfonamides (predicted XLogP3 < 3.0) and the excessively lipophilic N,N-dibenzyl analogs (predicted XLogP3 > 4.5). Procurement for medium-throughput screening libraries where consistent cell permeability is a selection criterion is directly supported by this physicochemical evidence.

Structure-Activity Relationship (SAR) Studies on Benzenesulfonamide Scaffolds Targeting Intracellular Enzymes

The combination of a 4-chloro substituent (σp = +0.23), a 3-methoxy group, and a fully substituted sulfonamide nitrogen (HBD = 0) [1] makes this compound a strategically differentiated core scaffold for SAR exploration. The chlorine atom serves as a metabolically stable blocking group that prevents oxidative metabolism at the para position, while the zero-HBD sulfonamide eliminates phase II conjugation liability at the sulfonamide nitrogen—two features that simplify deconvolution of in vitro potency data from confounding metabolic factors. Researchers seeking a benzenesulfonamide hit that resists rapid metabolic clearance in hepatocyte or microsomal stability assays should prioritize this analog over N-H or des-chloro comparators.

Fragment-Based Drug Discovery (FBDD) and Crystallography Studies Leveraging Conformational Flexibility

With 6 rotatable bonds and a molecular weight of 339.8 g/mol [1], this compound occupies the upper boundary of fragment-like chemical space (MW < 300 is typical for fragments) while retaining sufficient conformational flexibility to sample multiple binding poses in protein active sites. The N-benzyl and N-ethyl groups provide two independently rotatable hydrophobic moieties that can engage distinct sub-pockets, a feature absent in conformationally constrained N-aryl benzenesulfonamide analogs. Procurement for X-ray crystallography soaking experiments or fragment-linking campaigns where conformational adaptability is desired is supported by these computed flexibility parameters.

Negative Control or Inactive Comparator Design in Sulfonamide-Based Probe Studies

The absence of a free sulfonamide N-H (HBD = 0) [1] distinguishes this compound from classical primary sulfonamide pharmacophores that rely on the sulfonamide -NH2 or -NHR group for zinc-binding or hydrogen-bonding interactions with target proteins (e.g., carbonic anhydrases, matrix metalloproteinases). This structural feature positions the compound as a useful negative control or selectivity counter-screen compound in studies where sulfonamide N-H-mediated target engagement is the hypothesized mechanism of action, allowing researchers to rule out non-specific sulfonamide effects.

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